molecular formula C25H34O2S B14569740 S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate CAS No. 61519-02-6

S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate

Cat. No.: B14569740
CAS No.: 61519-02-6
M. Wt: 398.6 g/mol
InChI Key: LMCCQTKWGBMVIR-UHFFFAOYSA-N
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Description

S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate is a chemical compound with the molecular formula C25H34O3S.

Preparation Methods

The synthesis of S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate typically involves the reaction of 4-(Pentyloxy)phenyl thiol with 4-heptylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate can undergo various chemical reactions, including:

Scientific Research Applications

S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate can be compared with similar compounds such as S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate. While both compounds share structural similarities, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

61519-02-6

Molecular Formula

C25H34O2S

Molecular Weight

398.6 g/mol

IUPAC Name

S-(4-pentoxyphenyl) 4-heptylbenzenecarbothioate

InChI

InChI=1S/C25H34O2S/c1-3-5-7-8-9-11-21-12-14-22(15-13-21)25(26)28-24-18-16-23(17-19-24)27-20-10-6-4-2/h12-19H,3-11,20H2,1-2H3

InChI Key

LMCCQTKWGBMVIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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